![molecular formula C22H38ClNO5 B014508 8-(Diethylamino)octyl 3,4,5-trimethoxybenzoate hydrochloride CAS No. 53464-72-5](/img/structure/B14508.png)
8-(Diethylamino)octyl 3,4,5-trimethoxybenzoate hydrochloride
Overview
Description
8-(Diethylamino)octyl 3,4,5-trimethoxybenzoate hydrochloride, also known as TMB-8 hydrochloride, is a pharmacologically active compound . It is an inhibitor of the hepatitis C virus life cycle .
Molecular Structure Analysis
The linear formula of this compound is (CH3O)3C6H2CO2(CH2)8N(C2H5)2 · HCl . It has a molecular weight of 431.99 .
Physical And Chemical Properties Analysis
This compound is a white solid . It has a melting point of 94-97 °C . It is slightly soluble in chloroform, methanol, and water .
Scientific Research Applications
Inhibition of Calcium Mobilization
TMB-8 hydrochloride: is known to inhibit the mobilization of calcium from intracellular stores . This property makes it a valuable tool in studying the role of calcium in various cellular processes, such as muscle contraction, neurotransmitter release, and cell death. By preventing calcium release, researchers can dissect the pathways that rely on calcium signaling.
Modulation of Iodide Transport
Research has shown that TMB-8 hydrochloride can alter iodide transport in rat thyroid cells . It inhibits iodide uptake by approximately 40% without affecting efflux. At higher concentrations, it also increases efflux. This dual effect on iodide transport is significant for understanding thyroid function and could be relevant in thyroid disorder studies.
Pharmacological Tool in Hepatitis C Research
TMB-8 hydrochloride: serves as a pharmacologically active inhibitor in the life cycle of the hepatitis C virus . Its ability to modulate calcium levels within cells can affect virus replication and assembly, providing a potential avenue for therapeutic intervention.
Study of α-1 Adrenergic Receptor Function
The compound has been used to study the function of α-1 adrenergic receptors in cells . By inhibiting calcium mobilization, TMB-8 hydrochloride helps in understanding how these receptors regulate various physiological responses, including vasoconstriction and cardiac contractility.
Investigation of Extracellular Calcium Influx
TMB-8 hydrochloride: has been shown to increase cytosolic free calcium levels in a dose-dependent manner . This effect is reduced in calcium-free buffer, indicating a dependency on extracellular calcium influx. This application is crucial for studies on calcium homeostasis and the mechanisms of calcium entry into cells.
Biological Probe Characterization
Due to its multiple effects on cellular functions, TMB-8 hydrochloride is often characterized in different cell systems before being used as a biological probe . Understanding its behavior in various cellular environments is essential for accurate interpretation of experimental results.
Mechanism of Action
8-(Diethylamino)octyl 3,4,5-trimethoxybenzoate hydrochloride is reported to inhibit the release of intracellularly stored calcium . It is a calcium antagonist and a protein kinase C inhibitor . It reduces Ca2+ availability in smooth and skeletal muscles by stabilizing Ca2+ binding to cellular Ca2+ stores and thereby inhibits the release of this Ca2+ by contractile stimuli .
Safety and Hazards
Personal protective equipment should be used as required when handling this compound. It should be stored at -20°C in a freezer . Avoid dust formation and contact with skin, eyes, or clothing . It should not be released into the environment .
properties
IUPAC Name |
8-(diethylamino)octyl 3,4,5-trimethoxybenzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO5.ClH/c1-6-23(7-2)14-12-10-8-9-11-13-15-28-22(24)18-16-19(25-3)21(27-5)20(17-18)26-4;/h16-17H,6-15H2,1-5H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJZVXKPPQIYCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCCCCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Diethylamino)octyl 3,4,5-trimethoxybenzoate hydrochloride | |
CAS RN |
53464-72-5 | |
Record name | Benzoic acid, 3,4,5-trimethoxy-, 8-(diethylamino)octyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53464-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 53464-72-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379318 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl[8-(3,4,5-trimethoxybenzoyloxy)octyl]ammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.232 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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